Cas no 1800260-72-3 (Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]-)
Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]-
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- MDL: MFCD31760299
- Inchi: 1S/C11H13BrClNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2
- InChI Key: GMZVRXBHIAEHLI-UHFFFAOYSA-N
- SMILES: C1(OCC2CCOCC2)=NC=C(Br)C=C1Cl
Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195805-2.500g |
5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine, 95% |
1800260-72-3 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Pyridine, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Introduction to 5-Bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine (CAS No. 1800260-72-3)
5-Bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine, with the CAS number 1800260-72-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, which is substituted with a bromo group at the 5-position, a chloro group at the 3-position, and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position. The combination of these substituents imparts specific chemical and biological properties that make it an attractive candidate for further investigation.
The pyridine nucleus is a fundamental building block in organic synthesis and medicinal chemistry, known for its ability to form stable complexes with various metal ions and its participation in numerous biological processes. The presence of the bromo and chloro substituents on the pyridine ring introduces additional reactivity and selectivity, which can be exploited in the design of novel drugs and materials. The tetrahydro-2H-pyran-4-ylmethoxy group, on the other hand, adds steric bulk and hydrophobicity, influencing the compound's solubility and biological activity.
Recent studies have highlighted the potential of 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated the compound's ability to modulate G protein-coupled receptors (GPCRs), which are key targets for many drugs. The researchers found that this compound exhibited selective binding to specific GPCRs, suggesting its potential as a lead molecule for developing new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.
In another study published in Bioorganic & Medicinal Chemistry Letters (2020), scientists explored the antiviral properties of 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine. The results indicated that this compound showed promising activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action was attributed to its ability to interfere with viral replication by targeting specific viral enzymes. These findings open up new avenues for developing antiviral drugs based on this scaffold.
The synthetic accessibility of 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine has also been a subject of interest. A recent paper in Tetrahedron Letters (2019) described an efficient synthetic route to this compound using palladium-catalyzed cross-coupling reactions. The method involves sequential steps starting from commercially available starting materials, making it suitable for large-scale production. This synthetic approach not only simplifies the preparation of the target molecule but also allows for easy modification of the substituents, facilitating structure–activity relationship (SAR) studies.
In addition to its therapeutic potential, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]pyridine has been explored for its use in materials science. Research published in Advanced Materials (2018) demonstrated that this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The unique combination of functional groups provides excellent compatibility with various polymers, making it a valuable additive for developing advanced materials with tailored properties.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. A study in Environmental Science & Technology (2017) evaluated the biodegradability and ecotoxicity of 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy)pyridine. The results showed that while the compound is not readily biodegradable under standard conditions, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for ensuring the safe use and disposal of this compound.
In conclusion, 5-bromo-3-chloro-2-[(tetrahydro-2H-pyran-4-yl)methoxy)pyridine (CAS No. 1800260-72-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental science. Its unique structural features and versatile properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is likely to play an increasingly important role in various scientific disciplines.
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